Ammonium bicarbonate-ammonium carbamate
Overview
Description
Synthesis Analysis
The formation of ammonium carbamate from CO2 and NH3 occurs efficiently under both aqueous and non-aqueous conditions. The reaction between CO2 and NH3 in the presence of water or organic solvents like ethanol or dimethylformamide leads to the formation of ammonium bicarbonate, ammonium carbonate, and ammonium carbamate. Notably, the selective precipitation of ammonium carbamate can be achieved under controlled conditions, serving as a precursor for urea production under mild conditions (Barzagli, Mani, & Peruzzini, 2011).
Molecular Structure Analysis
The molecular structures of ammonium bicarbonate and ammonium carbamate have been elucidated through various analytical techniques. For instance, 13C NMR spectroscopy has been employed to investigate the speciation of these compounds in solution, providing insights into their molecular environments and interactions (Mani, Peruzzini, & Stoppioni, 2006).
Chemical Reactions and Properties
Ammonium bicarbonate and ammonium carbamate participate in several chemical reactions, including the formation of urea and other nitrogen-containing compounds. These reactions are essential for the utilization of CO2 as a feedstock and have implications for green chemistry and environmental sustainability (Barzagli, Mani, & Peruzzini, 2011).
Physical Properties Analysis
The physical properties of ammonium bicarbonate and ammonium carbamate, such as solubility, density, and phase behavior, have been studied extensively. These properties are influenced by factors like temperature, pressure, and the presence of solvents, affecting their stability and reactivity (Sclar & Carrison, 1963).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity towards CO2 and NH3, play a crucial role in their applications in carbon capture and storage (CCS) technologies and the synthesis of nitrogen-based fertilizers. Understanding these properties is essential for optimizing processes involving these compounds (Meng, Burris, Bui, & Pan, 2005).
Scientific Research Applications
Synthesis of Glycopeptides : A one-step ammonium carbamate protocol in methanol has been developed to simplify the preparation of unstable glycosylamines, thereby improving glycopeptide synthesis and chitobiosyl-asparagine building blocks (Hackenberger, O’Reilly, & Imperiali, 2005).
Preparation of β-Amino-α,β-Unsaturated Esters : Ammonium carbamate serves as a mild, selective, and efficient reagent for preparing substituted β-amino-α,β-unsaturated esters in methanol at room temperature, yielding high purity and excellent yield (Litvić, Filipan, Pogorelić, & Cepanec, 2005).
Aqueous Two-Phase Systems : In combination with poly(ethylene glycol), ammonium carbamate can create aqueous two-phase systems, offering a recyclable alternative for downstream fermentation product processing (van Berlo, Luyben, & van der Wielen, 1998).
Renewable Energy Production : Efficient conversion of ammonium carbamate into urea from CO2 and NH3 in organic solvents shows potential for use in renewable energy production (Barzagli, Mani, & Peruzzini, 2011).
CO2 Capture : Carbon dioxide capture as ammonia and amine carbamates can be efficiently converted into urea and 1,3-disubstituted ureas, with significant yield improvement using copper catalysts (Barzagli, Mani, & Peruzzini, 2016).
Paint Stripping : Ammonium bicarbonate and ammonium carbamate activated benzyl alcohol paint stripper is effective for removing paint from various surfaces (约翰·迪斯塔索, 1995).
Biochemical Studies : Carbamoylphosphate synthase functions by forming carbamate from ATP, bicarbonate, and ammonium, offering insights into enzyme mechanisms (Guthöhrlein & Knappe, 1968).
CO2 Adsorption : Ammonium-modified silica has shown enhanced CO2 adsorption capabilities compared to unmodified silica, with amine groups reacting with CO2 to form ammonium carbamate ion pairs (Bacsik et al., 2011).
Forward Osmosis Desalination : A novel forward osmosis process using ammonium bicarbonate offers high water fluxes and salt rejection, outperforming reverse osmosis membranes (McCutcheon, McGinnis, & Elimelech, 2005).
Carbonic Anhydrase Studies : The yeast enzyme, carbonic anhydrase, catalyzes carbamate formation from ammonium bicarbonate solutions, enhancing the understanding of enzymatic processes (Shoaf & Jones, 1970).
Safety And Hazards
Future Directions
There is a need for CO2 capture via new chemistry that goes beyond the traditional formation of ammonium carbamates. In particular, ionic liquid and metal–organic framework sorbents can give rise to capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids .
properties
IUPAC Name |
diazanium;hydrogen carbonate;carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUIDWLZCFLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40230001 | |
Record name | Ammonium carbonate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium bicarbonate-ammonium carbamate | |
CAS RN |
8000-73-5 | |
Record name | Carbonic acid, ammonium salt (1:1), mixt. with ammonium carbamate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8000-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoammonium carbonate mixture with ammonium carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium carbonate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40230001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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